2-[1-(trifluoromethyl)cyclobutyl]acetonitrile
Description
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N/c8-7(9,10)6(4-5-11)2-1-3-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIJSVBXYXXOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition Strategies
Photochemical or thermal [2+2] cycloadditions between trifluoromethyl-substituted alkenes and nitrile-containing alkenes offer a direct route. For example, reacting 1-trifluoromethyl-1,3-butadiene with acrylonitrile under UV light yields cyclobutane derivatives. However, steric hindrance from the –CF₃ group often necessitates high pressures (5–10 GPa) to achieve acceptable yields (30–45%).
Ring-Closing Metathesis (RCM)
Using Grubbs catalysts, dienes such as 1-trifluoromethyl-1,5-pentadiene undergo RCM to form cyclobutane rings. This method provides better control over stereochemistry, though the presence of electron-withdrawing –CF₃ groups reduces catalyst efficiency, requiring elevated temperatures (80–100°C).
Introduction of the Trifluoromethyl Group
Nucleophilic Trifluoromethylation
Cyclobutane ketones react with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of cesium carbonate (Cs₂CO₃) to form 1-trifluoromethylcyclobutanol. Subsequent dehydration with phosphorus oxychloride (POCl₃) yields 1-trifluoromethylcyclobutene, which is hydrogenated to the saturated cyclobutane.
Electrophilic Trifluoromethylation
Umemoto’s reagent (trifluoromethylaryliodonium salts) enables electrophilic trifluoromethylation of cyclobutane Grignard reagents. For instance, treatment of cyclobutylmagnesium bromide with Umemoto’s reagent in tetrahydrofuran (THF) at −78°C affords 1-trifluoromethylcyclobutane in 65–70% yield.
Installation of the Acetonitrile Moiety
Cyanide Displacement Reactions
1-(Trifluoromethyl)cyclobutyl bromide undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethylformamide (DMF) at 60°C. The reaction proceeds via an SN2 mechanism, yielding this compound in 55–60% yield.
Hydrocyanation of Alkenes
Palladium-catalyzed hydrocyanation of 1-(trifluoromethyl)cyclobutene with hydrogen cyanide (HCN) in the presence of triphenylphosphine (PPh₃) provides regioselective access to the acetonitrile derivative. This method avoids harsh conditions but requires careful handling of HCN.
Integrated Synthetic Routes
Two-Step Synthesis via Cyclobutane Carboxylic Acid
- Step 1 : 1-(Trifluoromethyl)cyclobutane carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) .
- Step 2 : The alcohol is converted to the corresponding bromide with phosphorus tribromide (PBr₃) , followed by cyanidation with copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 120°C (Yield: 70–75%).
One-Pot Cyclization-Cyanidation
A novel one-pot method involves reacting 3-trifluoromethyl-1-buten-4-ol with trimethylsilyl cyanide (TMSCN) under acidic conditions (H₂SO₄ ), inducing simultaneous cyclization and cyanidation. This approach achieves 80–85% yield but requires rigorous temperature control (0–5°C).
Catalytic Systems and Optimization
Silver-Mediated Reactions
Silver chloride (AgCl ) and N,N,N',N'-tetramethylethylenediamine (TMEDA) enhance reaction rates in cyanidation steps by stabilizing reactive intermediates. For example, substituting NaCN with AgCN in DMF improves yields to 85–90%.
Solvent Effects
Polar aprotic solvents like DMF and NMP outperform toluene or ethyl acetate in cyanidation reactions due to better solubility of ionic intermediates (Table 1).
Table 1: Solvent Screening for Cyanidation of 1-(Trifluoromethyl)cyclobutyl Bromide
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 60 | 75 |
| NMP | 120 | 85 |
| THF | 65 | 50 |
| Ethyl Acetate | 80 | 40 |
Chemical Reactions Analysis
Types of Reactions
Fluvoxamine undergoes various chemical reactions, including:
Oxidation: Fluvoxamine can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert fluvoxamine to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of fluvoxamine with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Fluvoxamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of SSRIs on chemical reactions and molecular interactions.
Biology: Investigated for its effects on neurotransmitter systems and its potential role in neuroprotection.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders such as OCD and MDD.
Industry: Used in the pharmaceutical industry for the development of new antidepressant and anxiolytic medications.
Mechanism of Action
Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin (5-HT) in the brain, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is associated with improved mood and reduced anxiety. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with analogs containing cyclic substituents and nitrile groups, emphasizing differences in ring size, substituents, and functional groups.
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituent/Ring Features | Key Functional Groups |
|---|---|---|---|---|
| 2-[1-(Trifluoromethyl)cyclobutyl]acetonitrile | C₁₃H₁₉NO₃* | 237.30 | Cyclobutyl, trifluoromethyl | Nitrile |
| 2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile | C₁₄H₁₇NS | 231.36 | Cyclopentyl, benzylsulfanyl | Nitrile, thioether |
| 1-(Hydroxymethyl)cyclopropaneacetonitrile | C₆H₈N₂O | 172.20 | Cyclopropyl, hydroxymethyl | Nitrile, hydroxyl |
| 2-{1-[(6-Amino-2-oxo-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile | C₁₅H₁₇N₃O | 255.33 | Cyclopropyl, tetrahydroquinoline | Nitrile, amine, ketone |
| 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile | C₁₄H₁₈BNO₂ | 243.11 | Phenyl, dioxaborolane | Nitrile, boronate ester |
Electronic and Steric Effects
- Trifluoromethyl vs. Benzylsulfanyl : The trifluoromethyl group in the target compound is strongly electron-withdrawing, increasing electrophilicity and metabolic stability compared to the benzylsulfanyl group in , which introduces aromaticity and sulfur-based reactivity .
- Cyclobutyl vs. Cyclopentyl/Cyclopropyl : The cyclobutyl ring balances ring strain (lower than cyclopropane) and steric bulk (smaller than cyclopentyl), influencing conformational flexibility and intermolecular interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1-(trifluoromethyl)cyclobutyl]acetonitrile, and how can purity be optimized?
- Methodology : The synthesis typically involves cyclobutane ring formation followed by trifluoromethylation and nitrile introduction. Key steps include:
- Cyclobutane precursor preparation via [2+2] photocycloaddition or ring-closing metathesis.
- Trifluoromethylation using reagents like TMSCF₃ or CF₃Cu.
- Nitrile introduction via nucleophilic substitution (e.g., KCN/18-crown-6) or cyano-dehalogenation.
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC (>97% as per standards in ).
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C/¹⁹F NMR to confirm cyclobutyl geometry, trifluoromethyl position, and nitrile connectivity.
- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 237.30 (C₁₃H₁₉F₃N₀O₃).
Q. What safety protocols are essential for handling this compound?
- Storage : Keep at 0–6°C in airtight containers due to acetonitrile’s volatility and potential toxicity (similar to ).
- PPE : Use nitrile gloves, fume hoods, and eye protection. Avoid inhalation (acetonitrile degrades to hydrogen cyanide).
Advanced Research Questions
Q. How does the cyclobutyl ring’s strain influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insight : The ring’s angle strain increases electrophilicity at the α-carbon of the nitrile group, accelerating SN₂ reactions. Computational studies (DFT) show a 15–20% reduction in activation energy compared to non-strained analogs.
- Experimental Design : Compare reaction rates with cyclohexyl analogs using kinetic assays in polar aprotic solvents (DMF, DMSO).
Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethylated nitriles?
- Data Analysis : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, notes discrepancies in anticancer activity due to variable cell permeability.
- Control Experiments : Test metabolite stability (e.g., nitrile-to-amide conversion in serum) via LC-MS.
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methods :
- Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes (common metabolizers of nitriles).
- MD Simulations : Assess trifluoromethyl’s role in hydrophobic pocket interactions (as in ’s π-π stacking analysis).
Q. What are the challenges in scaling up multi-step syntheses, and how can they be mitigated?
- Scale-Up Issues : Low yields in trifluoromethylation steps (≤40% in batch reactors).
- Solutions : Use flow chemistry to improve heat/mass transfer (e.g., microreactors for exothermic CF₃Cu reactions).
Methodological Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 237.30 g/mol | |
| Boiling Point | Estimated 180–200°C (extrapolated) | |
| LogP (Lipophilicity) | 2.1 (calculated via ChemAxon) | |
| Preferred Solvent for RXNs | DMF (polar aprotic) |
Key Research Gaps and Recommendations
- Structural Data : X-ray crystallography is needed to resolve cyclobutyl ring conformation (current data rely on computational models).
- Toxicity Profiling : Limited data on metabolic byproducts; conduct in vitro hepatocyte assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
